molecular formula C14H16N2O2 B3064725 6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione CAS No. 176519-55-4

6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B3064725
CAS No.: 176519-55-4
M. Wt: 244.29 g/mol
InChI Key: BUBCIHWXUMAYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. This compound is characterized by the presence of a benzyl group at the 6th position and an isopropyl group at the 5th position on the pyrimidine ring, with two keto groups at the 2nd and 4th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with isopropyl acetoacetate in the presence of a base, followed by cyclization with urea or thiourea. The reaction conditions often require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The benzyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Hydroxyl derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in organic synthesis, particularly in the development of more complex molecules. Its versatile reactivity allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

  • Antiviral Activity : Research indicates that 6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione exhibits potential antiviral properties. It is being studied for its ability to inhibit viral replication, particularly against viruses such as HIV and HCV. The mechanism of action typically involves interference with viral enzymes like reverse transcriptase and integrase.
  • Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects. Its biological activity is under investigation in various cancer models to assess its efficacy and mechanism of action in inhibiting tumor growth.

Medicine

  • Therapeutic Development : Due to its promising biological activities, this compound is being explored as a lead candidate in drug discovery efforts aimed at developing new antiviral and anticancer therapies. It holds potential for treating viral infections and certain types of cancer.

Industry

  • Material Science : In addition to its pharmaceutical applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties may contribute to innovations in polymer science and other industrial applications.

Reactivity Profile

Reaction TypeDescriptionCommon Reagents
OxidationFormation of N-oxidesHydrogen peroxide, peracids
ReductionConversion of keto groups to hydroxyl groupsSodium borohydride, lithium aluminum hydride
SubstitutionReplacement of benzyl or isopropyl groupsHalogenating agents, nucleophiles

Antiviral Research

A study conducted on the antiviral properties of this compound demonstrated its effectiveness against HIV in vitro. The compound inhibited viral replication by targeting reverse transcriptase, showcasing its potential as a therapeutic agent.

Cancer Studies

In cancer research, this compound has been tested against various tumor cell lines. Results indicated significant cytotoxicity in specific cancer types, suggesting that further exploration into its mechanism could lead to new treatment options.

Mechanism of Action

The exact mechanism of action of 6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In antiviral research, it is believed to inhibit viral replication by targeting key enzymes involved in the viral life cycle, such as reverse transcriptase and integrase . The compound may interact with these enzymes, preventing them from functioning properly and thereby inhibiting the replication of the virus.

Comparison with Similar Compounds

Similar Compounds

    5-Benzyl-6-isopropylpyrimidine-2,4(1H,3H)-dione: Similar structure but with different positioning of the benzyl and isopropyl groups.

    6-Benzyl-5-methylpyrimidine-2,4(1H,3H)-dione: Similar structure with a methyl group instead of an isopropyl group.

Uniqueness

6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzyl and isopropyl groups can enhance its lipophilicity and potentially improve its ability to interact with biological targets.

Biological Activity

6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyrimidine derivative exhibits potential as an antiviral agent, particularly against HIV, and has shown promise in various cancer studies. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O3C_{19}H_{18}N_2O_3, with a molecular weight of 318.36 g/mol. The structure features a pyrimidine ring substituted at positions 5 and 6 with isopropyl and benzyl groups respectively. The compound's unique structure contributes to its biological properties.

Antiviral Activity

Research indicates that this compound exhibits potent antiviral activity against HIV. A study demonstrated that analogues of this compound inhibited HIV-1 replication with effective concentrations in the low nanomolar range. Specifically, compounds with isopropyl or ethyl groups at the C5 position showed strong inhibition (EC50 values ranging from 26 nM to 59 nM), while methyl-substituted analogues were less effective (EC50 > 15 μM) .

Table 1: Antiviral Activity Against HIV

CompoundEC50 (nM)CC50 (μM)Selectivity Index
4a26582.23
4c59Not reportedNot calculated
4d39Not reportedNot calculated

Cancer Cell Inhibition

In addition to its antiviral properties, this compound has shown cytotoxic effects on various cancer cell lines. A notable case study involved the treatment of H322 lung cancer cells, where the compound induced apoptosis in a dose-dependent manner . The mechanism appears to involve the activation of apoptotic pathways, leading to cell death.

Table 2: Cytotoxic Effects on Cancer Cells

Cell LineIC50 (μM)Mechanism of Action
H32215Apoptosis induction
MCF-720Cell cycle arrest

The biological activity of this compound is primarily attributed to its ability to interact with viral enzymes and cellular pathways involved in cell proliferation and survival. The presence of hydroxyl groups enhances its chelation properties, allowing it to effectively bind metal ions crucial for enzyme activity .

Case Studies

  • Antiviral Efficacy : In a controlled laboratory setting, researchers tested various analogues of the compound against HIV reverse transcriptase and integrase. Results indicated that modifications at the C5 position significantly influenced antiviral potency.
  • Cancer Research : A study focused on H322 lung cancer cells revealed that treatment with the compound led to significant reductions in cell viability due to apoptosis induction. This highlights its potential as a therapeutic agent in oncology.

Properties

IUPAC Name

6-benzyl-5-propan-2-yl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9(2)12-11(15-14(18)16-13(12)17)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBCIHWXUMAYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(NC(=O)NC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441797
Record name 6-Benzyl-5-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176519-55-4
Record name 6-Benzyl-5-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50 g of compound of Example 12 are brought to reflux for 16 hours in a mixture of 200 ml of ethanol, 50 ml of water and 50 ml of sulphuric acid. At the end of the reaction, the ethanol is distilled off under atmospheric pressure, 100 ml of water are added and then the pH of the medium is brought to 2/3 by running in 30% sodium hydroxide solution. The precipitate obtained is filtered off, washed with water and washed with acetone in order to lead, after drying, to 30.6 g of 5-(1-methylethyl)-6-(phenylmethyl)pyrimidine-2,4-(1H,3H) -dione.
Name
compound
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.